![molecular formula C19H16O2 B14319009 2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro- CAS No. 109881-37-0](/img/structure/B14319009.png)
2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- is a complex organic compound with a unique spirobiindene structure. This compound is characterized by its two indene units connected through a spiro carbon, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- typically involves the reaction of indene derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the spiro formation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol: Another spirobiindene derivative with different functional groups.
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: Known for its use in the preparation of brominated derivatives.
Uniqueness
2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- is unique due to its specific functional groups and the stability provided by the spiro carbon. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
109881-37-0 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2,2'-spirobi[1,3-dihydroindene]-5,5'-dicarbaldehyde |
InChI |
InChI=1S/C19H16O2/c20-11-13-1-3-15-7-19(9-17(15)5-13)8-16-4-2-14(12-21)6-18(16)10-19/h1-6,11-12H,7-10H2 |
InChI Key |
VPVBRPGAAPMUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC13CC4=C(C3)C=C(C=C4)C=O)C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}benzene](/img/structure/B14318927.png)

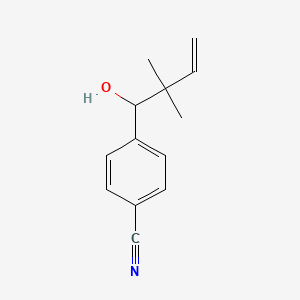

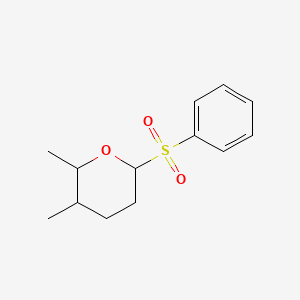
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
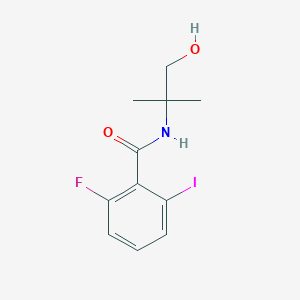
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

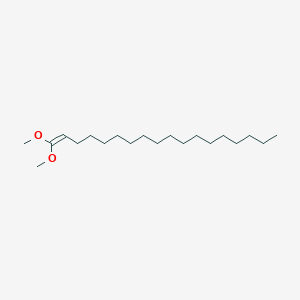
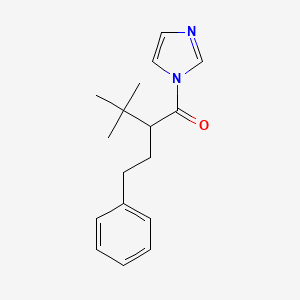
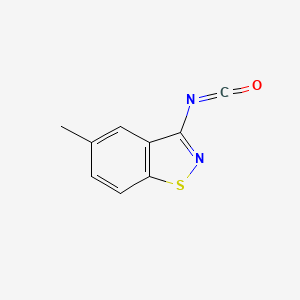
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
